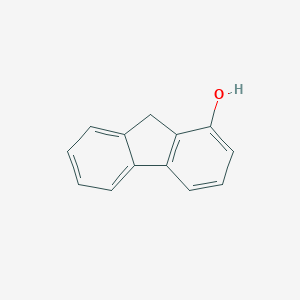

9H-Fluoren-1-ol

Beschreibung

Contextual Significance within Polycyclic Aromatic Hydrocarbon Derivatives

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of two or more fused aromatic rings. nih.gov Fluorene is a tricyclic aromatic hydrocarbon, characterized by two benzene rings fused to a central five-membered ring. lookchem.comiarc.fr This structure serves as a fundamental building block for a wide array of derivatives. lookchem.com

9H-Fluoren-1-ol is a hydroxylated derivative of fluorene, belonging to the larger group of hydroxy-PAHs (HO-PAHs). iarc.frnih.gov The introduction of a hydroxyl (-OH) group to the fluorene backbone significantly alters its chemical and physical properties compared to the parent hydrocarbon. This functionalization increases the molecule's polarity and reactivity. HO-PAHs are often studied as metabolites of their parent PAHs; for instance, the fungus Cunninghamella elegans is known to metabolize fluorene into hydroxylated products like 9-fluorenol and 2-hydroxy-9-fluorenone. ebi.ac.uk The position of the hydroxyl group on the fluorene ring system creates various isomers, such as 2-hydroxyfluorene and 9H-fluoren-9-ol, each with distinct properties and research interests. iarc.frebi.ac.uk

Overview of Academic Research Trajectories for Fluorenol Systems

Academic research on fluorenol systems has pursued several distinct yet interconnected trajectories, primarily focusing on synthesis, materials science, and medicinal chemistry applications.

A significant area of research involves the development of synthetic methodologies for fluorenols and their derivatives. Common synthetic routes include the reduction of the corresponding ketone, fluorenone, using agents like sodium borohydride. smolecule.com More complex fluorene-based structures are often assembled using modern cross-coupling reactions, such as the Suzuki coupling, and intramolecular cyclization techniques like the Friedel-Crafts alkylation. explorationpub.comrsc.org Research has also focused on creating functionalized derivatives, such as the synthesis of fluorenyl-hydrazonothiazoles from fluorenone precursors. mdpi.com

The unique photophysical and structural properties of the fluorene scaffold have made its derivatives, including fluorenols, attractive candidates for materials science applications. explorationpub.comexplorationpub.com Fluorene-based compounds are investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and nanostructures. explorationpub.comexplorationpub.com For example, the rigid and planar nature of the fluorene moiety is beneficial in creating high-performance polymers. A polyimide (9-OH-FPPI) derived from a fluorenol-containing diamine monomer has been shown to exhibit excellent gas barrier properties and high thermal stability, which is attributed to the enhanced rigidity and cohesion the fluorenol moiety provides to the polymer backbone. researchgate.net Furthermore, chiral fluorenol mesogens have been prepared to study the origins of polar order in liquid crystal phases. researchgate.net

Fluorenols also serve as versatile intermediates and building blocks in organic synthesis for creating more complex molecules. smolecule.com The hydroxyl group provides a reactive site for further chemical transformations. smolecule.com This has been exploited in the development of hybrid molecules with potential biological activity, such as fluorene-triazole hybrids. explorationpub.com The rigid fluorene backbone is also utilized as a scaffold for synthesizing ligands and catalysts for applications like asymmetric catalysis. vulcanchem.com

Historical Development of Research on this compound and Related Analogues

Research into fluorenol compounds is built upon the foundational chemistry of their parent PAH, fluorene. While specific early discovery details for the this compound isomer are scarce, the historical trajectory can be understood through the broader investigation of fluorene derivatives. An early patent from 1939 reported the use of the related isomer, fluoren-9-ol, as an insecticide, indicating an early interest in the biological activities of this class of compounds. wikipedia.org

The evolution of synthetic chemistry has been pivotal in advancing research on fluorenols. Early methods have been supplemented and often replaced by more sophisticated and efficient techniques. The development of transition-metal-catalyzed cross-coupling reactions and new strategies for C-H functionalization have enabled the synthesis of a vast array of specifically substituted fluorene and fluorenol derivatives. researchgate.net For instance, recent studies have detailed the synthesis of complex fluorene-triazole hybrids through multi-step reactions involving techniques like the Friedel-Crafts alkylation, demonstrating a significant progression from earlier, simpler syntheses. explorationpub.comexplorationpub.com

The advancement of analytical instrumentation has been equally crucial. The application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has allowed for the unambiguous structural confirmation of fluorenol isomers and their derivatives. nih.govrsc.org Detailed spectroscopic data, including 1H and 13C NMR spectra for compounds like 9H-fluoren-9-ol, are now well-documented in the scientific literature. rsc.org Advanced studies, such as the investigation of experimental charge density distribution in 9-ethynyl-9-fluorenol using X-ray diffraction, provide deep insights into the electronic structure and intermolecular interactions of these systems. acs.org Furthermore, techniques like laser flash photolysis have been employed to study the photochemical pathways of fluorenols, identifying reactive intermediates such as the fluorenyl cation and radical cations, which are fundamental to understanding their reaction mechanisms. ebi.ac.ukacs.org

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6344-61-2 | nih.gov |

| Molecular Formula | C₁₃H₁₀O | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.gov |

| XLogP3 | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Spectroscopic Data References for this compound Isomers and Derivatives

| Type of Spectrum | Compound | Details | Source |

|---|---|---|---|

| ¹³C NMR | This compound | Instrument: Jeol FX-60 | nih.gov |

| GC-MS | This compound | Source of Spectrum: H-87-1408-1 | nih.gov |

| FTIR | This compound | Technique: KBr WAFER | nih.gov |

| ¹H and ¹³C NMR | 9H-fluoren-9-ol | Solvent: CDCl₃ | rsc.org |

| IR Spectrum | 9H-fluoren-9-ol | Data available in NIST Chemistry WebBook | nist.gov |

| Mass Spectrum (EI) | 9H-fluoren-9-ol | Data available in NIST Chemistry WebBook | nist.gov |

Eigenschaften

IUPAC Name |

9H-fluoren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFLISNWYDWJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951380 | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-61-2, 28724-53-0 | |

| Record name | Fluoren-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 9h-fluoren-1-ol

Oxidative Reactivity of the Hydroxyl Group in 9H-Fluoren-1-ol

The hydroxyl group of this compound is a key functional group that dictates much of its chemical reactivity, particularly in oxidation reactions. This reactivity leads to the formation of various fluorenone derivatives, which are of significant interest in materials science and medicinal chemistry.

Conversion to Fluorenone Derivatives

The oxidation of fluorenols, including this compound and its parent compound 9-hydroxyfluorene, to their corresponding fluorenone derivatives is a well-established transformation. ebi.ac.ukwikipedia.org This conversion can be achieved using a variety of oxidizing agents. smolecule.com For instance, the oxidation of fluorene itself can yield fluorenone. atamanchemicals.com Biphenyl-utilizing bacteria have also been shown to transform 9H-fluorene into 9H-fluoren-9-ol and subsequently to fluoren-9-one. nih.gov

Studies have explored the use of different catalytic systems for this oxidation. For example, aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) has been shown to be a highly efficient method for synthesizing 9-fluorenones. researchgate.net The oxidation of fluorene and its halogenated derivatives to fluorenones has also been investigated using chromium(VI) in perchlorate solutions and permanganate in both acidic and alkaline media. researchgate.netjmaterenvironsci.comscirp.orgscispace.com

The reaction mechanism often involves the initial formation of an intermediate, which then rapidly converts to the final fluorenone product. In permanganate oxidation, for example, a fluorenol intermediate is formed, which is then quickly oxidized to the corresponding fluorenone. scirp.org

Kinetics of Oxidative Reactions of Fluorenols

The kinetics of the oxidation of fluorene and its derivatives have been the subject of detailed studies. These investigations provide insights into the reaction mechanisms and the factors influencing the reaction rates.

In the chromium(VI) oxidation of fluorene and its halogenated derivatives in perchlorate solutions, the reactions exhibit first-order dependence on the concentration of Cr(VI) and fractional-first-order dependence on the concentrations of the hydrogen ion and the fluorene derivative. researchgate.netjmaterenvironsci.com The order of the oxidation rates for different fluorene derivatives was found to be: Fluorene > 2,7-diiodofluorene > 2,7-dibromofluorene > 2,7-dichlorofluorene. researchgate.netjmaterenvironsci.com

Similarly, the permanganate oxidation of fluorene and its halogenated derivatives in both acidic and alkaline media has been studied. scirp.orgscispace.com In both media, the reactions show first-order kinetics with respect to the permanganate concentration and less than unit order with respect to the concentrations of the reductants and the acid or alkali. scirp.orgscispace.com The proposed mechanism involves the formation of a 1:1 intermediate complex between the fluorene derivative and the active species of permanganate. scispace.com The final oxidation products in all cases were identified as the corresponding 9H-fluorenone derivatives. scispace.com

The oxidation of fluorene by alkaline hexacyanoferrate(III) has also been investigated. ias.ac.in The reaction is first-order in both the oxidant and the substrate, with a rate dependence on the concentration of sodium hydroxide being unity. ias.ac.in The product of this oxidation is fluorenone. ias.ac.in

Table 1: Kinetic Parameters for the Oxidation of Fluorene Derivatives

| Oxidant | Substrate | Reaction Order (Oxidant) | Reaction Order (Substrate) | Key Findings |

|---|---|---|---|---|

| Chromium(VI) | Fluorene & Halogenated Derivatives | First | Fractional-First | Rate: Fl > Fl-I > Fl-Br > Fl-Cl. researchgate.netjmaterenvironsci.com |

| Permanganate (Acidic/Alkaline) | Fluorene & Halogenated Derivatives | First | Less than Unit | Formation of a 1:1 intermediate complex. scirp.orgscispace.com |

| Alkaline Hexacyanoferrate(III) | Fluorene | First | First | Rate is first-order in [NaOH]. ias.ac.in |

Reductive Transformations of this compound and Analogues

The reduction of fluorenone derivatives to their corresponding fluorenols is a fundamental transformation in organic synthesis. For instance, 9H-Fluoren-9-one can be reduced to 9H-fluoren-9-ol using reducing agents like sodium borohydride. umn.edu This reaction is often used in undergraduate organic chemistry experiments to demonstrate the principles of ketone reduction. umn.edu Other reducing systems, such as zinc borohydride on charcoal, have also been shown to be effective for this transformation. scielo.org.mx

The reduction of fluorenone can also be achieved through biological means. For example, some bacteria can reduce 9-fluorenone to 9-hydroxyfluorene. ebi.ac.uk

Acid-Catalyzed Reactions and Electrophilic Aromatic Substitution

The fluorene ring system can participate in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group in this compound is an activating group, directing incoming electrophiles to the ortho and para positions. vulcanchem.com However, the delocalized pi electrons in the aromatic rings are generally less reactive than those in alkenes, requiring a strong electrophile for the reaction to proceed. lumenlearning.com

The general mechanism for EAS involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore aromaticity. lumenlearning.com The presence of substituents on the fluorene ring can influence the position of substitution. lumenlearning.com For example, the Friedel-Crafts alkylation of indoles with various substrates, a type of EAS, has been extensively studied. researchgate.net Polycyclic aromatic hydrocarbons like 9H-fluorene can be successfully converted to the expected products in moderate to good yields via EAS. nih.gov

Intramolecular Processes in this compound Derivatives

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a significant photochemical process observed in certain molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. researchgate.netmdpi.comnih.gov This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a photo-tautomer. mdpi.com ESIPT is a four-level photochemical process that can result in dual fluorescence emission with a large Stokes shift. mdpi.comnih.gov

Derivatives of 1-hydroxy-9H-fluoren-9-one have been investigated as potential ESIPT systems. nih.govresearchgate.net Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to understand the ESIPT mechanism in these molecules. researchgate.net These studies have explored how the introduction of electron-withdrawing groups can influence the forward and backward ESIPT processes. researchgate.net The hydrogen bonding between the hydroxyl group and the carbonyl group is crucial for the ESIPT to occur. researchgate.net The strength of this hydrogen bond can be altered in the excited state, facilitating the proton transfer. researchgate.net

The study of ESIPT in fluorenol derivatives is important for the development of new fluorescent probes, luminescent materials, and molecular logic gates. mdpi.comnih.gov

Twisted Intramolecular Charge Transfer (TICT) in Fluorenol-Based Fluorophores

Twisted Intramolecular Charge Transfer (TICT) is a critical photophysical process observed in certain fluorescent molecules, including those based on the fluorenol scaffold. This phenomenon involves a photoinduced electron transfer from a donor portion to an acceptor portion of the molecule, facilitated by a conformational twisting around a single bond that connects them. rsc.org This process significantly influences the fluorescence properties of the molecule, such as the Stokes shift and fluorescence quantum yield (FQY). researchgate.netmdpi.com

In a typical TICT-capable fluorophore, upon excitation, the molecule transitions to an excited state. From this state, it can relax via two primary pathways: emission from a locally excited (LE) state or undergoing a conformational change to a twisted, charge-separated TICT state. The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties. rsc.orgmdpi.com The emission from the TICT state is generally red-shifted compared to the LE state, leading to a large Stokes shift. rsc.org However, the formation of the TICT state often provides a non-radiative decay channel, which can lead to a decrease in the fluorescence quantum yield. researchgate.netsioc-journal.cn

The environment, particularly the polarity of the solvent, plays a crucial role in the TICT process. rsc.org Polar solvents can stabilize the charge-separated TICT state, often leading to a more pronounced red-shift and, in many cases, a lower FQY as the non-radiative decay pathway becomes more favorable. mdpi.com

For fluorenol-based fluorophores, the hydroxyl group can act as an electron donor, and the fluorene ring system can act as the acceptor. The twisting motion would occur around the C-O bond. The efficiency of the TICT process and its impact on the fluorescence properties are highly dependent on the specific molecular structure, including the presence and position of other substituents on the fluorene ring.

Recent research has focused on strategies to control the TICT process to enhance the performance of fluorescent dyes. sioc-journal.cnnih.gov By strategically modifying the molecular structure to either promote or inhibit the formation of the TICT state, it is possible to tune the brightness and photostability of fluorophores for applications such as bioimaging. sioc-journal.cnnih.gov For instance, inhibiting the TICT process is a key strategy for developing highly bright and photostable organic small molecular fluorescent dyes. sioc-journal.cn

Ring-Opening Reactions and Carbon-Carbon Bond Cleavages

The fluorene ring system, including that in this compound, can undergo ring-opening reactions and carbon-carbon bond cleavage under specific conditions. These transformations are significant in synthetic chemistry for creating more complex molecular architectures from a readily available scaffold. nih.govnih.gov

One notable example involves a hypervalent iodine-mediated reaction of 9H-fluoren-9-ols. nih.gov This transition-metal-free process leads to the synthesis of spiro compounds through a domino reaction. nih.gov The proposed mechanism involves an unprecedented β-carbon elimination of a tertiary alkoxyliodine(III) intermediate, which results in the formation of new diaryliodonium salts. nih.gov This step is followed by an oxidative dearomatization of the resulting phenol intermediates to yield oxo-spiro compounds. nih.gov This reaction demonstrates excellent regio- and stereoselectivity and significantly increases molecular complexity. nih.gov

The cleavage of carbon-carbon bonds is a challenging yet powerful tool in organic synthesis, particularly for the late-stage functionalization of complex molecules. nih.gov Strategies for the selective activation of unstrained C-C bonds are of great interest. nih.gov In the context of cyclic systems, ring-opening processes can be driven by the release of ring strain or by specific catalytic pathways. researchgate.net For instance, the ring-opening of cyclic ethers can be achieved with Grignard reagents at elevated temperatures, though this is more common for smaller rings like oxetanes and tetrahydrofurans. dtu.dk

The biodegradation of fluorene derivatives can also involve ring cleavage. For example, the metabolic pathway of fluoranthene degradation by certain fungi involves the formation of 9-fluorenone-1-carboxylic acid, which subsequently undergoes further ring cleavage. mdpi.com This highlights that both chemical and biological systems can effect the cleavage of the fluorene ring system.

Photochemical Degradation Pathways and Solvent Effects

The photochemical degradation of this compound and related compounds is influenced by environmental factors, particularly the solvent and the presence of other chemical species. ebi.ac.uk Studies on hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), including a fluorenol isomer (9-hydroxyfluorene), have shown that they can undergo direct photolysis and self-sensitized photooxidation. ebi.ac.uk

In aqueous environments, the photochemical degradation of 9-hydroxyfluorene was found to involve processes such as photoinduced hydroxylation, dehydrogenation, and isomerization. ebi.ac.uk The degradation kinetics can be influenced by various components present in natural waters. For instance, the photodegradation of 9-hydroxyfluorene was observed to be slower in natural waters compared to pure water, which was attributed to the combined effects of species like Fe(III), nitrate ions, chloride ions, and humic acid. ebi.ac.uk

The solvent can significantly affect the products and rates of photochemical reactions. researchgate.netgranthaalayahpublication.org For example, the photolysis of fluorene and 9-fluorenone in different solvents such as acetonitrile, benzene, and acetone leads to different product distributions. researchgate.netgranthaalayahpublication.org In acetonitrile, the photoreduction of 9-fluorenone can occur via hydrogen abstraction from the solvent, yielding fluoren-9-ol and succinonitrile. researchgate.net The polarity of the solvent and the intensity of the light source can influence the yields of the photoproducts. researchgate.net

The following table summarizes the observed half-lives for the photochemical degradation of 9-hydroxyfluorene under specific laboratory conditions.

| Parameter | Value | Reference |

| Solar Apparent Photodegradation Half-life in Surface Waters (45° N Latitude) | 7.5 x 10³ min | ebi.ac.uk |

It is important to note that the photomodification of these compounds does not always lead to a decrease in toxicity. In the case of 9-hydroxyfluorene, the toxicity of the photolyzed solution did not significantly decrease, suggesting that the intermediate products may be as or more toxic than the parent compound. ebi.ac.uk

Future Research Directions and Unexplored Avenues for 9h-fluoren-1-ol

Development of Novel Synthetic Routes with Enhanced Efficiency

The accessibility of 9H-Fluoren-1-ol is a prerequisite for its extensive study and application. Current synthetic approaches often involve multi-step processes that may suffer from low yields or require harsh reaction conditions. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising avenue involves the optimization of existing methods, such as the Wolff-Kishner reduction of 1-hydroxy-9H-fluoren-9-one. researchgate.net Research could focus on exploring alternative reducing agents or catalyst systems to improve yield and simplify purification.

Furthermore, palladium-catalyzed annulation reactions, which have proven effective for synthesizing fluoren-9-ones from readily available starting materials like 2-haloarenecarboxaldehydes, could be adapted for the direct synthesis of hydroxylated fluorenes. nih.gov Investigating one-pot syntheses or flow chemistry approaches could significantly enhance the efficiency and scalability of this compound production.

Table 1: Potential Strategies for Enhanced Synthesis of this compound

| Synthetic Strategy | Research Focus | Potential Advantages |

|---|---|---|

| Optimized Reduction | Exploration of new catalysts and reaction conditions for the reduction of 1-hydroxy-9H-fluoren-9-one. | Higher yields, milder conditions, reduced byproducts. |

| Catalytic Annulation | Adaptation of palladium-catalyzed methods for the direct construction of the 1-hydroxyfluorene scaffold. nih.gov | Fewer synthetic steps, greater functional group tolerance. |

| Flow Chemistry | Development of continuous flow processes for key synthetic steps. | Improved safety, scalability, and process control. |

| Biocatalysis | Investigation of enzymatic pathways for the regioselective hydroxylation of fluorene. | High selectivity, environmentally friendly conditions. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay between the aromatic fluorene core, the acidic protons at the C-9 position, and the hydroxyl group at the C-1 position. aau.edu.et While the general reactivity of fluorene is understood, the specific influence of the C-1 hydroxyl group on its chemical behavior is an area ripe for exploration.

Future studies should systematically investigate the electrophilic and nucleophilic substitution reactions of this compound to map its reactivity profile. The hydroxyl group is expected to be a directing group in electrophilic aromatic substitution, and understanding its influence is crucial for synthesizing new derivatives. Additionally, the reactivity of the C-9 position could be modulated by the C-1 substituent, opening pathways for novel functionalization. rsc.org Research into the compound's behavior in metal-catalyzed cross-coupling reactions could also yield a diverse library of derivatives with tailored properties. acs.org

A particularly interesting area for future research is the exploration of its excited-state intramolecular proton transfer (ESIPT) properties, a phenomenon studied in related hydroxy-fluorenones. researchgate.net Investigating whether this compound exhibits similar photophysical behavior could lead to applications in sensors and molecular switches.

Tailoring Fluorenol Structures for Targeted Biological Applications

Molecules incorporating a fluorene scaffold are present in numerous biologically active compounds, showing potential as anticancer, antimicrobial, and antioxidant agents. mdpi.comnih.gov The specific structure of this compound, with its hydroxyl group available for modification, makes it an attractive scaffold for medicinal chemistry.

Future research should focus on synthesizing a library of this compound derivatives and screening them for various biological activities. The hydroxyl group can serve as a handle for introducing pharmacologically relevant moieties, allowing for the fine-tuning of properties like solubility, bioavailability, and target-binding affinity. For instance, etherification or esterification of the hydroxyl group could lead to prodrugs with improved pharmacokinetic profiles.

Computational modeling and structure-activity relationship (SAR) studies will be essential to guide the rational design of new derivatives with enhanced potency and selectivity. researchgate.net Exploring the potential of these tailored compounds as fluorescent probes for bioimaging is another promising direction, leveraging the inherent fluorescence of the fluorene core. researchgate.net

Table 2: Research Avenues for Biological Applications of this compound

| Research Avenue | Objective | Key Methodologies |

|---|---|---|

| Derivative Synthesis & Screening | To identify novel bioactive compounds based on the this compound scaffold. | Combinatorial chemistry, high-throughput screening. |

| Rational Drug Design | To optimize the therapeutic potential of lead compounds. | Molecular docking, SAR studies, computational modeling. researchgate.net |

| Bioimaging Probes | To develop fluorescent probes for visualizing biological processes. | Synthesis of fluorescent derivatives, two-photon fluorescence microscopy. researchgate.net |

Integration of this compound into Advanced Functional Materials

Fluorene-based polymers are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and polymer solar cells, due to their favorable electronic and photophysical properties. wikipedia.orgontosight.ai The this compound monomer offers a unique opportunity to create novel functional polymers. The hydroxyl group can be used as a polymerization site or as a functional handle to tune the material's properties post-polymerization.

Future research should explore the synthesis of polyesters, polyethers, and polycarbonates incorporating the this compound unit. The rigidity of the fluorene backbone combined with the potential for hydrogen bonding via the hydroxyl group could lead to materials with unique thermal and morphological properties. acs.org

Another exciting frontier is the development of fluorenol-based polymers for hydrogen storage. Research on poly(fluorenol) has shown that the polymeric structure can significantly enhance the rate of hydrogen evolution compared to the monomeric alcohol. rsc.org Investigating whether polymers derived from this compound exhibit similar or enhanced properties could contribute to the development of new liquid organic hydrogen carriers (LOHCs).

Comprehensive Environmental Risk Assessment for this compound and Its Metabolites

As with any chemical compound intended for wider use, a thorough understanding of its environmental impact is essential. Fluorene itself is a known environmental pollutant, and its degradation can lead to hydroxylated metabolites. vulcanchem.com Studies have shown that fluorenol can be toxic to some aquatic organisms. wikipedia.orgcaymanchem.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 9H-Fluoren-1-ol, and how can reaction conditions be optimized?

- Answer : A key route involves oxidative ring-opening of 9H-Fluoren-9-ol derivatives using oxidizing agents like sodium hypochlorite. For example, Xiaoping Xue et al. demonstrated the synthesis of biaryl compounds via this method, monitored by thin-layer chromatography (TLC) to track reaction progress . Optimization includes adjusting stoichiometry, temperature, and reaction time. Kinetic studies (e.g., varying pH or oxidizer concentration) can refine yield and selectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly H and C NMR to identify hydroxyl protons and aromatic carbons. Infrared (IR) spectroscopy confirms the -OH stretch (~3200-3600 cm) and aromatic C=C bonds. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (via SHELX refinement) resolves stereochemistry and crystal packing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : While direct safety data for this compound is limited, analogs like 9H-Xanthen-9-ol require strict precautions: use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent dermal/ocular exposure, and store at -20°C in sealed containers away from oxidizing agents . Emergency protocols include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For example, crystallographic data from SHELXL may show fixed conformations, while NMR captures solution-state dynamics . Multi-technique validation (e.g., variable-temperature NMR, DFT calculations) reconciles such differences. Contradiction analysis frameworks from qualitative research can systematize troubleshooting .

Q. What strategies mitigate decomposition or side reactions during halogenation of this compound?

- Answer : Halogenated derivatives (e.g., 2,4,7-trichloro-9H-fluoren-9-ol) are prone to hydrolysis or oxidation. Strategies include:

- Using anhydrous conditions and inert atmospheres (N/Ar) to suppress hydrolysis.

- Low-temperature reactions (-20°C to 0°C) to slow decomposition.

- Adding radical scavengers (e.g., BHT) to quench unintended oxidation pathways .

Q. How do computational methods validate the physicochemical properties of this compound, and what are their limitations?

- Answer : Density Functional Theory (DFT) calculates bond lengths, angles, and thermodynamic properties (e.g., sublimation enthalpy), which can be cross-validated with experimental data from NIST or crystallography . Limitations include approximations in solvation models and neglect of crystal-field effects. Hybrid methods (e.g., MD simulations paired with experimental IR) improve accuracy .

Q. What experimental designs assess the environmental impact of this compound metabolites?

- Answer : Metabolites like 3-Hydroxyfluorene are biomarkers for polycyclic aromatic hydrocarbon (PAH) exposure. Researchers use:

- In vitro assays : Liver microsomal models to simulate metabolic pathways.

- Ecotoxicology studies : Acute toxicity tests on Daphnia magna or algal cultures.

- Analytical methods : HPLC-MS to quantify biodegradation products in water/sediment samples .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.